3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic system with a thiophene ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring and the bicyclic system. The thiophene ring can be synthesized through a series of reactions involving the formation of the thiophene core, followed by the introduction of the ethyl and methyl groups. The bicyclic system is then constructed through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(Cyclohexylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
The uniqueness of 3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its specific combination of functional groups and its bicyclic structure. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the thiophene ring and the bicyclic system may enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H30N2O4S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-[[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H30N2O4S/c1-3-16-12(2)30-22(19(16)21(27)24-15-7-5-4-6-8-15)25-20(26)17-13-9-10-14(11-13)18(17)23(28)29/h9-10,13-15,17-18H,3-8,11H2,1-2H3,(H,24,27)(H,25,26)(H,28,29) |
InChI Key |
REVIYHNBHXJQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C |
Origin of Product |
United States |
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